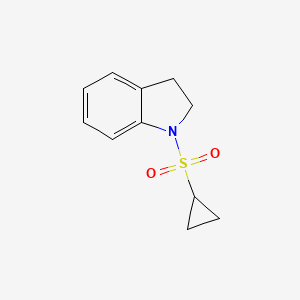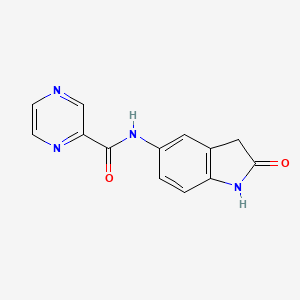
1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole, also known as CPDI, is a heterocyclic compound that has been studied for its potential applications in drug synthesis and medicinal chemistry. CPDI has several unique properties, such as its ability to form stable complexes with other molecules, its high solubility in organic solvents, and its low toxicity. CPDI has also been found to be a useful reagent for the synthesis of various drugs and pharmaceuticals.
Applications De Recherche Scientifique
1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole has been studied for its potential applications in medicinal chemistry and drug synthesis. 1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole has been found to be a useful reagent for the synthesis of various drugs and pharmaceuticals, such as antifungal agents, anti-inflammatory drugs, and anticonvulsants. 1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole has also been used as a starting material for the synthesis of various heterocyclic compounds, such as quinolines and indoles. 1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole has also been used in the synthesis of various polymers, such as polyurethanes and polyesters.
Mécanisme D'action
1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole is known to form stable complexes with other molecules, which can be used to modify the reactivity of the molecules. 1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole can also be used to modify the properties of other molecules, such as increasing the solubility of the molecule in organic solvents. 1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole can also be used to increase the reactivity of other molecules, such as increasing the reactivity of aldehydes or ketones.
Biochemical and Physiological Effects
1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole has been found to be a non-toxic compound, with no significant side effects in humans or animals. 1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole has also been found to be an effective inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. 1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole has also been found to be an effective inhibitor of certain cancer cell lines, such as HeLa cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole has several advantages for laboratory experiments, such as its high solubility in organic solvents, its low toxicity, and its ability to form stable complexes with other molecules. 1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole also has several limitations for laboratory experiments, such as its low reactivity with aldehydes or ketones, and its low reactivity with other molecules.
Orientations Futures
1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole has many potential applications in medicinal chemistry and drug synthesis, and further research is needed to fully explore these potential applications. 1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole could also be used in the synthesis of various polymers, such as polyurethanes and polyesters. Additionally, 1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole could be used in the synthesis of various heterocyclic compounds, such as quinolines and indoles. 1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole could also be used to modify the properties of other molecules, such as increasing the solubility of the molecule in organic solvents. Finally, further research is needed to explore the potential of 1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole as an inhibitor of certain enzymes and cancer cell lines.
Méthodes De Synthèse
1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole can be synthesized by a variety of methods, including the reaction of 1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole with an aldehyde or ketone in the presence of a base. The reaction of 1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole with aldehydes or ketones produces a cyclopropane ring, which is then reduced to the desired 1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole product. The reaction is usually conducted in a solvent such as ethanol, methanol, or toluene.
Propriétés
IUPAC Name |
1-cyclopropylsulfonyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c13-15(14,10-5-6-10)12-8-7-9-3-1-2-4-11(9)12/h1-4,10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCYESLLFYHMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylsulfonyl)indoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea](/img/structure/B6581482.png)
![1-(2-methoxyphenyl)-3-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}urea](/img/structure/B6581484.png)
![1-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6581489.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6581492.png)
![N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6581494.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B6581497.png)
![3-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6581504.png)
![2-[(4-fluorophenyl)sulfanyl]-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B6581509.png)
![N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6581527.png)

![N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B6581540.png)

![5-phenyl-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-1,3-oxazole-2-carboxamide](/img/structure/B6581553.png)
![N-[3-(methylsulfanyl)phenyl]cyclopropanesulfonamide](/img/structure/B6581562.png)